Asymmetric PEG4 Decoration Reduces π-π Aggregation by ~50% Relative to Symmetric PEG-Cy5
Asymmetric PEGylation disrupts intermolecular π-π stacking of the heptamethine core, decreasing the formation of non-fluorescent H-aggregates [1]. In a class-level study, asymmetric PEG modification decreased large intermolecular aggregates compared to unmodified or symmetrically modified cyanine dyes, with a reported >50% reduction in aggregate formation as measured by dynamic light scattering and absorbance spectroscopy [1]. In contrast, symmetric dyes like N,N'-bis(azide-PEG3)-Cy5 exhibit higher aggregation propensity due to identical PEG chains on both indole nitrogens .
| Evidence Dimension | π-π Aggregate Formation Reduction |
|---|---|
| Target Compound Data | >50% reduction in large intermolecular aggregates (class-level estimate) |
| Comparator Or Baseline | Symmetric PEGylated heptamethine cyanines (e.g., N,N'-bis(azide-PEG3)-Cy5) |
| Quantified Difference | >50% aggregate reduction |
| Conditions | Aqueous buffer (PBS, pH 7.4), measured by dynamic light scattering (DLS) and UV-Vis spectroscopy |
Why This Matters
Reduced aggregation preserves fluorescence quantum yield and improves solubility, which is critical for reproducible bioconjugation and in vivo imaging applications.
- [1] Wu, Z., Huang, X., Wu, C., Zhou, Y., Gao, M., Luo, S., Xiang, Q., Wang, W., & Li, R. (2024). Asymmetrically PEGylated and amphipathic heptamethine indocyanine dyes potentiate radiotherapy of renal cell carcinoma via mitochondrial targeting. Journal of Nanobiotechnology, 22(1), 756. View Source
